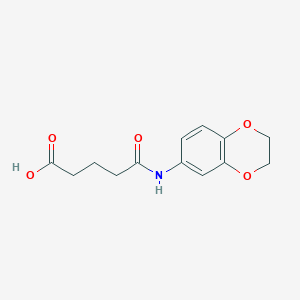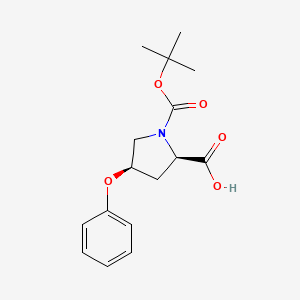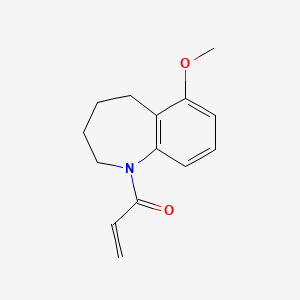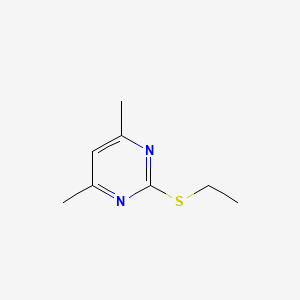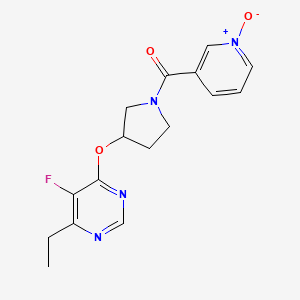
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is an intriguing organic compound that demonstrates significant relevance in synthetic chemistry and scientific research. This compound belongs to a class of pyridine N-oxide derivatives, which are known for their diverse biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One of the common synthetic routes includes the following steps:
Preparation of 6-Ethyl-5-fluoropyrimidin-4-ol: : This intermediate is synthesized through the alkylation of 5-fluoropyrimidin-4-ol with ethyl bromide under basic conditions.
Formation of Pyrrolidine Intermediate: : The next step involves the reaction of the pyrimidin-4-ol intermediate with pyrrolidine carboxylic acid, facilitated by carbodiimide coupling agents to form the corresponding ester.
Cyclization and Oxidation: : The ester undergoes cyclization to form the pyrrolidine ring structure, which is then subjected to oxidation to yield the final pyridine 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound typically employs large-scale chemical reactors and automated synthesis protocols to ensure high yield and purity. The reaction conditions are optimized for scalability, with precise control over temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, resulting in the formation of various oxidized derivatives.
Reduction: : It can also undergo reduction reactions, although these are less common and typically require strong reducing agents.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reducing Agents: : Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: : Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products
The reactions mentioned above result in a variety of products, including oxidized, reduced, and substituted derivatives of the original compound. Each of these products may exhibit unique properties and applications.
Aplicaciones Científicas De Investigación
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has found applications in diverse fields:
Chemistry: : Used as a synthetic intermediate in organic chemistry for the development of new compounds.
Biology: : Serves as a probe for studying enzymatic activities and biological pathways.
Medicine: : Investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer research.
Industry: : Employed in the synthesis of materials with specialized properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure enables it to bind to active sites, thereby modulating biochemical pathways and exerting its effects. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Compared to other pyridine N-oxide derivatives, this compound stands out due to its unique substitution pattern and fluoropyrimidine moiety. Similar compounds include:
3-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
3-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
3-(3-((6-Ethyl-5-fluoropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
Each of these analogs has distinct properties and applications, driven by variations in their substituent groups.
Propiedades
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-2-13-14(17)15(19-10-18-13)24-12-5-7-20(9-12)16(22)11-4-3-6-21(23)8-11/h3-4,6,8,10,12H,2,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKYBQJZCBLGNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C[N+](=CC=C3)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)
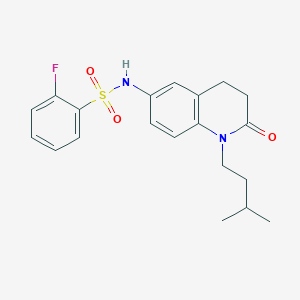
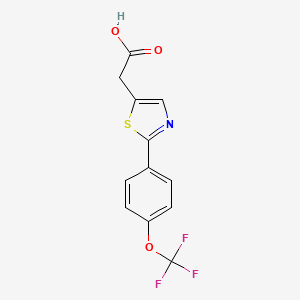
![6-[(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)
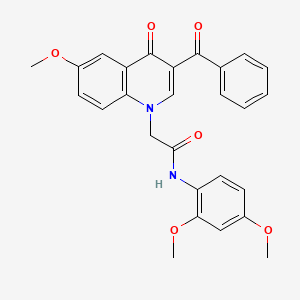
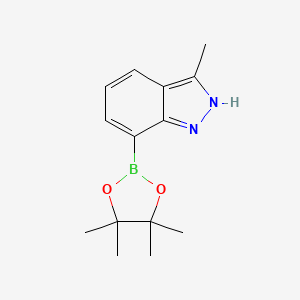
![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
